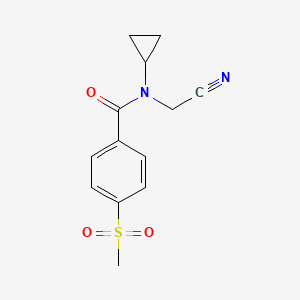

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-morpholinecarboxamide

Descripción general

Descripción

“N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide” is a benzodioxine . It has a molecular formula of C10H11NO3 . Another compound, “N-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide”, has a molecular formula of C12H15NO3 .

Synthesis Analysis

The synthesis of a similar compound was initiated by reacting 1,4-benzodioxane-6-amine with 2-bromoacetyl bromide in aqueous alkaline media under dynamic pH control . The targeted molecules were obtained by reacting with an electrophile in an aprotic polar solvent .Molecular Structure Analysis

The molecular weight of “N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide” is 193.20 g/mol . Its InChI is InChI=1S/C10H11NO3/c1-7(12)11-8-2-3-9-10(6-8)14-5-4-13-9/h2-3,6H,4-5H2,1H3,(H,11,12) .Physical And Chemical Properties Analysis

“N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide” has a molecular weight of 193.20 g/mol . Its XLogP3-AA is 0.8, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor and three hydrogen bond acceptors . Its exact mass and monoisotopic mass are 193.07389321 g/mol .Aplicaciones Científicas De Investigación

Antibacterial Agent

This compound has been studied for its antibacterial properties. It has shown effectiveness in inhibiting bacterial biofilm growth, which is a significant concern in medical device infections and antibiotic resistance. The compound’s efficacy against strains like Escherichia coli and Bacillus subtilis suggests its potential as a novel antibacterial agent .

Hemolytic Activity

The hemolytic activity of this compound has been evaluated, indicating its potential use in studying red blood cell disruption. This is crucial for understanding the cytotoxicity of new drugs and their safety profile in biological systems .

Enzyme Inhibition

Research indicates that derivatives of this compound can inhibit enzymes like cholinesterases and lipoxygenase. These enzymes are involved in various physiological processes, and their inhibition can be beneficial in treating conditions like inflammation and neurodegenerative diseases .

Anti-inflammatory Applications

The benzodioxin moiety present in the compound is known for its anti-inflammatory properties. This suggests that the compound could be used in the development of new anti-inflammatory drugs, potentially aiding in the treatment of chronic inflammatory diseases .

Pharmacophore in Therapeutic Areas

Benzodioxane derivatives are important pharmacophores in various therapeutic areas. They have been identified as anti-hepatotoxic, anti-arthritic, and antioxidant agents. This compound, containing the benzodioxane ring, could be explored for its utility in these areas .

Neuroprotective Effects

Given the compound’s ability to inhibit certain enzymes, there is a possibility that it could have neuroprotective effects. This could be particularly useful in the treatment of neurodegenerative diseases where enzyme dysregulation is a common feature .

Mecanismo De Acción

Target of Action

It has been suggested that the compound may have inhibitory effects on cholinesterases and lipoxygenase enzymes .

Mode of Action

It is believed to interact with its targets (cholinesterases and lipoxygenase enzymes) and inhibit their activity . This inhibition could lead to changes in the biochemical pathways these enzymes are involved in.

Biochemical Pathways

The compound’s inhibition of cholinesterases and lipoxygenase enzymes suggests that it may affect the biochemical pathways these enzymes are involved in. Cholinesterases are crucial for nerve function, and lipoxygenase enzymes play a role in inflammation and immune response . Therefore, the compound’s action could potentially impact these physiological processes.

Pharmacokinetics

It is known that the compound is a solid , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The compound’s inhibition of cholinesterases and lipoxygenase enzymes could result in changes at the molecular and cellular level. For instance, it could potentially alter nerve function and immune response . .

Propiedades

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)morpholine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c16-13(15-3-5-17-6-4-15)14-10-1-2-11-12(9-10)19-8-7-18-11/h1-2,9H,3-8H2,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOBXSVJYSCXYCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)NC2=CC3=C(C=C2)OCCO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-morpholinecarboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-(Dimethylamino)-N-(2-methoxyethyl)-N-[(1-methylpiperidin-4-yl)methyl]but-2-enamide](/img/structure/B2875210.png)

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-isopropylacetamide](/img/structure/B2875212.png)

![ethyl 2-(6-methoxy-3-methylbenzofuran-2-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2875213.png)

![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(morpholin-4-yl)-2-phenylacetamide](/img/structure/B2875214.png)

![8-ethoxy-3-(4-fluorophenyl)-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2875215.png)

![8-(3-Chloro-4-fluorobenzenesulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2875216.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2875227.png)